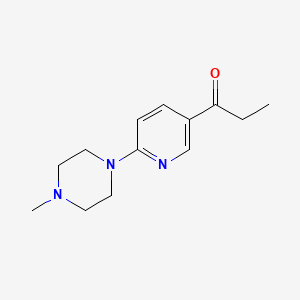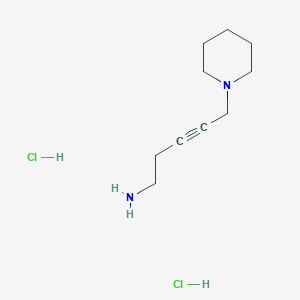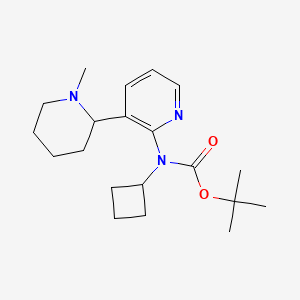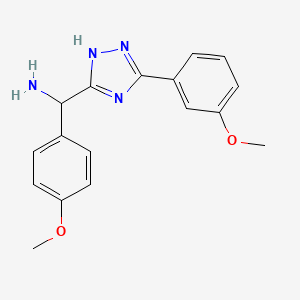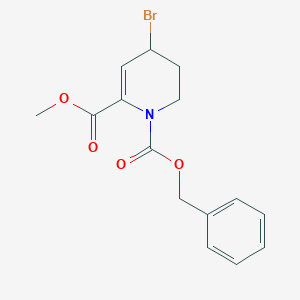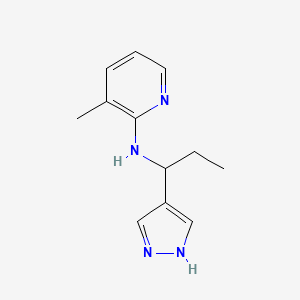
tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biological processes .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate: This compound has a similar structure but lacks the diethylamino group.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective reagent in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H31N3O2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
tert-butyl 2-[2-(diethylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2/c1-6-21(7-2)17-15(11-10-13-20-17)16-12-8-9-14-22(16)18(23)24-19(3,4)5/h10-11,13,16H,6-9,12,14H2,1-5H3 |
Clé InChI |
QKLMXAUOKXYECU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


